Ethyl 2-Amino-1H-Indole-6-Carboxylate Exhibits Higher Lipophilicity Than Indole-6-Carboxylic Acid, Enhancing Organic Phase Compatibility
Ethyl 2-amino-1H-indole-6-carboxylate exhibits a calculated LogP value of 1.93, whereas indole-6-carboxylic acid, a common comparator lacking the ethyl ester moiety, possesses an estimated LogP of approximately 0.9-1.2 . This ~0.7-1.0 unit difference in LogP corresponds to a roughly 5-10 fold increase in octanol-water partition coefficient, translating to significantly higher solubility in organic solvents such as dichloromethane, ethyl acetate, and THF [1]. For synthetic chemists, this increased lipophilicity facilitates improved extraction efficiency during aqueous workup and enables homogeneous reaction conditions in non-aqueous media that would be incompatible with the more polar, water-soluble carboxylic acid analog.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.93 |
| Comparator Or Baseline | Indole-6-carboxylic acid (estimated LogP ≈ 0.9-1.2) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.0; ~5-10× higher octanol-water partition |
| Conditions | In silico calculation; solvent partitioning inference |
Why This Matters
Higher LogP directly impacts organic solvent solubility and extraction efficiency in multi-step synthetic sequences, reducing purification losses and improving overall yield consistency.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Class-level LogP interpretation). View Source
